3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline

CAS No.: 310451-89-9

Cat. No.: VC7626798

Molecular Formula: C15H14N2O3

Molecular Weight: 270.288

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 310451-89-9 |

|---|---|

| Molecular Formula | C15H14N2O3 |

| Molecular Weight | 270.288 |

| IUPAC Name | 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |

| Standard InChI | InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |

| Standard InChI Key | WKZPBGCWCPOWNC-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

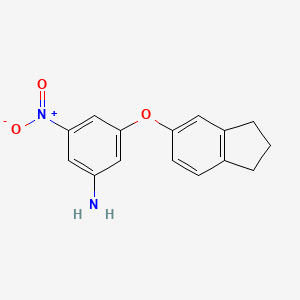

The systematic IUPAC name for this compound is 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline, reflecting its bicyclic indene system (2,3-dihydro-1H-inden-5-yl) connected by an ether oxygen to a meta-nitro-substituted aniline. Its molecular formula is C₁₅H₁₄N₂O₃, corresponding to a molecular weight of 270.28 g/mol .

Structural Representation

The compound’s structure is defined by two key components:

-

2,3-Dihydro-1H-inden-5-yl group: A partially saturated bicyclic system with one aromatic ring and one saturated cyclohexane-like ring.

-

5-Nitroaniline moiety: An aromatic amine with a nitro group at the para position relative to the amine.

The canonical SMILES string C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N and InChI key WKZPBGCWCPOWNC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 310451-89-9 |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| SMILES | C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |

| InChI | InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |

| InChI Key | WKZPBGCWCPOWNC-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is publicly documented, analogous compounds suggest plausible pathways. A multi-step approach could involve:

-

Etherification: Coupling 5-hydroxy-2,3-dihydro-1H-indene with 3-amino-5-nitrophenol using Mitsunobu conditions or nucleophilic aromatic substitution .

-

Nitration: Introducing the nitro group to the aniline precursor prior to ether formation, though regioselectivity must be controlled to avoid ortho/para competition.

-

Protection/Deprotection: Temporary protection of the amine group during nitration to prevent undesired side reactions .

Industrial Production

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar nitro and amine groups versus the hydrophobic indene moiety. Preliminary data suggest:

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

-

Stability: Susceptible to photodegradation due to the nitro group, necessitating storage in amber glass under inert atmospheres .

Spectroscopic Characteristics

UV-Vis Spectroscopy: The nitro group’s strong electron-withdrawing effect likely produces absorption maxima near 270–300 nm.

NMR Spectroscopy:

-

¹H NMR: Signals for the indene’s methylene protons (δ 2.5–3.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 5.5–6.0 ppm).

-

¹³C NMR: Peaks for the carbonyl carbon (if present), aromatic carbons, and nitro-group-bearing carbons .

Research Findings and Knowledge Gaps

Experimental Data Limitations

Publicly available studies specifically targeting this compound are sparse. Most data derive from supplier catalogs, emphasizing the need for primary research into its:

-

Biological Activity: Cytotoxicity, sGC activation potency, and metabolic stability.

-

Material Properties: Thermal stability, NLO coefficients, and crystallographic structure.

Computational Predictions

Density Functional Theory (DFT) Calculations could predict redox potentials (nitro → amine reduction) and electrostatic potential surfaces to guide synthetic modifications. Molecular docking studies may assess binding affinity to sGC or other therapeutic targets .

| Supplier | Location | Packaging | Price Range (USD) |

|---|---|---|---|

| Princeton BioMolecular | United States | 10 g | $200–$300 |

| Fluorochem Ltd | United Kingdom | 5 g | $150–$250 |

Handling precautions include using nitrile gloves and eye protection due to potential amine toxicity. Long-term storage recommendations advise temperatures below −20°C in desiccated conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume